4-Chloro-4'-methoxy-2-nitroazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4’-methoxy-2-nitroazobenzene is an organic compound with the molecular formula C13H10ClN3O3 and a molecular weight of 291.69 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an azobenzene structure. Azobenzenes are well-known for their vibrant colors and are commonly used as dyes. 4-Chloro-4’-methoxy-2-nitroazobenzene has unique properties that make it valuable in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4-Chloro-4’-methoxy-2-nitroazobenzene typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group.
Diazotization: The nitro-substituted aniline is then diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with 4-methoxyaniline to yield 4-Chloro-4’-methoxy-2-nitroazobenzene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Chloro-4’-methoxy-2-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4’-methoxy-2-nitroazobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 4-Chloro-4’-methoxy-2-nitroazobenzene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and can influence its interactions with other molecules. In biological systems, this property can be harnessed to control molecular processes with light .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-4’-methoxy-2-nitroazobenzene can be compared with other azobenzene derivatives such as:
4,4’-Dichloro-6,6’-dimethoxy-2,2’,3,3’,5,5’-hexanitroazobenzene: This compound has additional chloro and nitro groups, making it more reactive and suitable for different applications.
4-Chloro-3-nitroanisole: This compound lacks the azo group but has similar substituents, making it useful for comparative studies in reactivity and stability.
The uniqueness of 4-Chloro-4’-methoxy-2-nitroazobenzene lies in its specific combination of functional groups, which imparts distinct photochemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
84613-57-0 |
---|---|
Molekularformel |
C13H10ClN3O3 |
Molekulargewicht |
291.69 g/mol |
IUPAC-Name |
(4-chloro-2-nitrophenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H10ClN3O3/c1-20-11-5-3-10(4-6-11)15-16-12-7-2-9(14)8-13(12)17(18)19/h2-8H,1H3 |
InChI-Schlüssel |
YVBBYHMLWXNHCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.